molecular formula C11H7F3N2 B14043664 2-(2-(Trifluoromethyl)phenyl)pyrimidine

2-(2-(Trifluoromethyl)phenyl)pyrimidine

Cat. No.: B14043664
M. Wt: 224.18 g/mol
InChI Key: DVWLSCVOLFOORW-UHFFFAOYSA-N
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Description

2-(2-(Trifluoromethyl)phenyl)pyrimidine is a compound that belongs to the class of trifluoromethyl-containing pyrimidines. These compounds are known for their diverse pharmacological activities and are widely used in medicinal chemistry. The trifluoromethyl group is a common motif in drug design due to its ability to enhance the metabolic stability, lipophilicity, and bioavailability of compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Trifluoromethyl)phenyl)pyrimidine typically involves the reaction of 2-(trifluoromethyl)phenylboronic acid with a pyrimidine derivative under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like ethanol or water. The reaction is carried out at elevated temperatures, usually around 80-100°C .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-(Trifluoromethyl)phenyl)pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-(Trifluoromethyl)phenyl)pyrimidine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(2-(Trifluoromethyl)phenyl)pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to bind to the hydrophobic pocket of ubiquitin-specific protease 7 (USP7), inhibiting its activity. This inhibition can lead to the accumulation of tumor suppressor proteins, thereby exerting antitumor effects . Additionally, the compound can modulate the activity of nuclear factor kappa B (NF-κB) and activator protein 1 (AP-1), which are involved in inflammatory responses .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H7F3N2

Molecular Weight

224.18 g/mol

IUPAC Name

2-[2-(trifluoromethyl)phenyl]pyrimidine

InChI

InChI=1S/C11H7F3N2/c12-11(13,14)9-5-2-1-4-8(9)10-15-6-3-7-16-10/h1-7H

InChI Key

DVWLSCVOLFOORW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=CC=N2)C(F)(F)F

Origin of Product

United States

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